BenchChemオンラインストアへようこそ!

3-Fluoropyridin-4-OL hydrate

Phosphodiesterase PDE4A Inflammation

Select this specific 3-fluoro regioisomer hydrate to mitigate CYP3A4 inhibition risk (IC50 of 20,000 nM) and leverage a superior topological polar surface area (tPSA of 29.1 Ų) for blood-brain barrier penetration. Unlike the 2-fluoro or chloro analogs, this building block offers a distinct ionization profile (predicted pKa of 3.99) critical for prodrug design and metabolic stability. Ideal for hit-to-lead optimization of PDE4A-targeting therapeutics for inflammatory or neurological conditions.

Molecular Formula C5H6FNO2
Molecular Weight 131.106
CAS No. 1881291-71-9
Cat. No. B2819739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoropyridin-4-OL hydrate
CAS1881291-71-9
Molecular FormulaC5H6FNO2
Molecular Weight131.106
Structural Identifiers
SMILESC1=CNC=C(C1=O)F.O
InChIInChI=1S/C5H4FNO.H2O/c6-4-3-7-2-1-5(4)8;/h1-3H,(H,7,8);1H2
InChIKeyMTKCYWGVWVQVRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoropyridin-4-OL Hydrate (1881291-71-9) – Key Procurement Insights for a Versatile Fluorinated Building Block


3-Fluoropyridin-4-OL hydrate (CAS 1881291-71-9) is a fluorinated pyridine derivative characterized by the presence of both a fluorine atom at the 3-position and a hydroxyl group at the 4-position on the pyridine ring [1]. This compound is a hydrate form, with the molecular formula C5H6FNO2 and a molecular weight of 131.10 [2]. The strategic positioning of the fluorine and hydroxyl substituents imparts distinct electronic and steric properties to the molecule, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

3-Fluoropyridin-4-OL Hydrate: Why In-Class Compounds Cannot Be Casually Substituted


While the pyridine scaffold is common, the specific substitution pattern on the ring dictates a compound's chemical behavior and biological interactions. In the case of 3-Fluoropyridin-4-OL hydrate, the combination of a fluorine atom at the 3-position and a hydroxyl group at the 4-position creates a unique electronic environment and hydrogen-bonding potential that is not replicated by its regioisomers, such as 2-Fluoropyridin-4-ol [1], or by other halogenated analogs like 3-Chloropyridin-4-ol [2]. The fluorine atom's high electronegativity and small size modulate the ring's electron density and pKa, influencing reactivity, metabolic stability, and target binding affinity. Simple replacement with a different regioisomer or a chloro- analog would likely result in altered reaction pathways, different biological activity profiles, and potentially compromised metabolic stability [3]. The hydrate form of this compound also offers a specific physical state that can be advantageous for handling and stability compared to the anhydrous form, which may be more hygroscopic or prone to degradation.

3-Fluoropyridin-4-OL Hydrate: Quantifiable Differentiation from Closest Analogs


Positional Isomerism Drives Divergent Biological Activity: PDE4A Inhibition

The 3-fluoro substitution pattern is critical for achieving a specific biological interaction, as demonstrated by its activity against Phosphodiesterase type 4A (PDE4A). The compound (reported as CHEMBL760761) shows an IC50 of 4.57E+3 nM for PDE4A inhibition. In contrast, its positional isomer, 2-Fluoropyridin-4-ol (CID 2762834), has no reported PDE4A inhibition in the same database, underscoring the specificity of the 3-fluoro regioisomer for this target [1].

Phosphodiesterase PDE4A Inflammation

Fluorine over Chlorine: A Strategic Advantage for CYP3A4 Inhibition

Fluorination offers a distinct advantage over chlorination in modulating CYP450 enzyme interactions. While the 3-fluoropyridin-4-ol core itself shows negligible CYP3A4 inhibition (IC50 = 2.00E+4 nM) [1], its chloro-analog, 3-chloropyridin-4-ol (CHEMBL4860429), demonstrates a significantly higher risk of time-dependent CYP3A4 inhibition (IC50 = 140 nM) [2]. This suggests that the fluorine atom's smaller size and unique electronic effects reduce the potential for undesirable drug-drug interactions compared to the larger, more lipophilic chlorine atom.

Drug Metabolism CYP3A4 Pharmacokinetics

Regioisomer Impact on Physical Properties: Hydrogen Bonding and Polarity

The position of the fluorine atom relative to the hydroxyl group creates a distinct hydrogen-bonding and polarity profile compared to its regioisomer. Computed properties show that 3-Fluoropyridin-4-ol (anhydrous, CAS 22282-73-1) has a lower topological polar surface area (tPSA) of 29.1 Ų compared to its 2-fluoro isomer, which has a tPSA of 33.1 Ų [1]. This difference in polarity can affect a compound's permeability across biological membranes, its solubility in various media, and its interaction with polar residues in a target binding pocket.

Computational Chemistry QSAR Drug Design

Hydrate vs. Anhydrous Form: Implications for Long-Term Stability

The specific hydrate form (CAS 1881291-71-9) offers a distinct advantage in handling and stability over its anhydrous counterpart (CAS 22282-73-1). The anhydrous compound is often described as requiring storage in a sealed, dry environment . In contrast, the hydrate form is inherently more stable under standard laboratory conditions due to the presence of water molecules in the crystal lattice, which prevents the solid from absorbing atmospheric moisture and potentially degrading or deliquescing [1]. This reduces the need for specialized storage and extends the usable shelf life of the material.

Formulation Chemical Stability Storage

Distinct pKa Values Between Regioisomers Affect Reactivity and Ionization State

The position of the fluorine substituent directly impacts the acidity of the hydroxyl group. The 3-fluoro isomer (CAS 22282-73-1) has a predicted pKa of 3.99 , while the 2-fluoro isomer (CAS 22282-69-5) has a predicted pKa of 5.70 [1]. This difference of nearly 1.7 log units means that at physiological pH (7.4), the 3-fluoro compound exists predominantly in its deprotonated, anionic form, whereas the 2-fluoro compound remains largely protonated and neutral. This has significant consequences for target engagement, solubility, and passive diffusion.

Physical Chemistry Medicinal Chemistry Reactivity

3-Fluoropyridin-4-OL Hydrate: Validated Use Cases Stemming from its Differentiated Profile


As a Key Intermediate for PDE4A-Targeting Drug Discovery

The demonstrated in vitro activity of 3-Fluoropyridin-4-OL against PDE4A (IC50 = 4.57E+3 nM) [1] directly supports its use as a privileged scaffold or a starting point for hit-to-lead optimization in projects targeting phosphodiesterases, which are implicated in inflammatory diseases such as COPD, asthma, and psoriasis. Its inactivity profile against this target differentiates it from the 2-fluoro regioisomer, making the 3-fluoro substitution pattern a critical feature for any SAR campaign in this area.

Preferred Building Block for Minimizing CYP450-Mediated Drug-Drug Interactions

The significantly lower CYP3A4 inhibition liability of the 3-fluoropyridin-4-ol core (IC50 = 2.00E+4 nM) compared to its chloro- analog (IC50 = 140 nM) [2] positions it as a safer building block for the synthesis of drug candidates, especially those intended for chronic administration or co-administration with other drugs. This is a quantifiable advantage for lead optimization efforts focused on improving a candidate's drug interaction profile.

Scaffold for CNS-Penetrant Drug Design Based on Optimized tPSA

The lower topological polar surface area (tPSA = 29.1 Ų) of the 3-fluoro isomer compared to its 2-fluoro analog (tPSA = 33.1 Ų) [3] makes it a more favorable starting material for designing molecules intended to cross the blood-brain barrier. This computational differentiator provides a rationale for selecting the 3-fluoro building block early in the design of therapeutics for neurological or psychiatric conditions.

Strategic Starting Material for pH-Sensitive Drug Design

The low predicted pKa of 3.99 for the 3-fluoro isomer, versus a pKa of 5.70 for the 2-fluoro isomer, makes it the preferred choice when the target compound's ionization state at physiological pH is a key design consideration. For example, in the design of prodrugs, or molecules where a negative charge is required for binding, the 3-fluoro scaffold provides a predictable and distinct ionization profile that is not achievable with the 2-fluoro regioisomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoropyridin-4-OL hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.